molecular formula C15H11N5O2S3 B2636723 N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034241-91-1

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No. B2636723
CAS RN: 2034241-91-1
M. Wt: 389.47
InChI Key: UOAZFQZFRUUQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H11N5O2S3 and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative and Antitumor Activities

A range of pyrazole-sulfonamide derivatives, including compounds structurally related to N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, has been reported to exhibit antiproliferative activities. These compounds were tested in vitro against various cell lines, showing selective effects against specific tumor cells, such as rat brain tumor cells (C6). Some derivatives demonstrated broad-spectrum antitumor activities, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Antimicrobial Activity

Derivatives of the compound have also been explored for their antimicrobial properties. For instance, certain heterocyclic compounds based on a similar sulfonamido moiety have been synthesized and shown to possess significant antibacterial activities. These findings suggest the potential of these compounds to be developed as new antibacterial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Catalyst in Chemical Synthesis

Some derivatives of this compound have been used as catalysts in the synthesis of various heterocyclic compounds. For example, a study demonstrated the use of a related sulfonamide compound as a highly efficient and homogeneous catalyst for synthesizing 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives. The method was noted for its mild and neutral reaction conditions, high yields, and compliance with green chemistry protocols (Khazaei, Zolfigol, Karimitabar, Nikokar, & Moosavi‐Zare, 2015).

properties

IUPAC Name

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2S3/c21-25(22,13-5-1-3-10-15(13)20-24-19-10)18-9-11-14(17-7-6-16-11)12-4-2-8-23-12/h1-8,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAZFQZFRUUQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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